1-Isopropyl-3-(naphthalen-1-yl)thiourea

Lipophilicity LogP Drug-likeness

1-Isopropyl-3-(naphthalen-1-yl)thiourea (CAS 200123-04-2) is an unsymmetrical N,N′-disubstituted thiourea derivative with molecular formula C₁₄H₁₆N₂S and molecular weight 244.36 g/mol. The compound features a naphthalen-1-yl group on one thiourea nitrogen and an isopropyl group on the other, placing it within the broader class of naphthalene-thiourea conjugates that have attracted interest as enzyme inhibitor scaffolds and metal-coordinating ligands.

Molecular Formula C14H16N2S
Molecular Weight 244.36 g/mol
CAS No. 200123-04-2
Cat. No. B6612922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3-(naphthalen-1-yl)thiourea
CAS200123-04-2
Molecular FormulaC14H16N2S
Molecular Weight244.36 g/mol
Structural Identifiers
SMILESCC(C)NC(=S)NC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C14H16N2S/c1-10(2)15-14(17)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H2,15,16,17)
InChIKeyGGZCNPBFWWAIHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-3-(naphthalen-1-yl)thiourea (CAS 200123-04-2): Structural Profile and Procurement Baseline


1-Isopropyl-3-(naphthalen-1-yl)thiourea (CAS 200123-04-2) is an unsymmetrical N,N′-disubstituted thiourea derivative with molecular formula C₁₄H₁₆N₂S and molecular weight 244.36 g/mol . The compound features a naphthalen-1-yl group on one thiourea nitrogen and an isopropyl group on the other, placing it within the broader class of naphthalene-thiourea conjugates that have attracted interest as enzyme inhibitor scaffolds and metal-coordinating ligands [1]. It is commercially available from multiple vendors (Sigma-Aldrich AldrichCPR, Chemscene, Enamine, Leyan) at ≥95% purity, classified for research and further manufacturing use only .

Why 1-Isopropyl-3-(naphthalen-1-yl)thiourea Cannot Be Replaced by Generic Naphthalene-Thiourea Analogs


Within the naphthalene-thiourea chemical space, substitution pattern exerts profound influence on physicochemical properties that directly affect experimental utility. The isopropyl substituent on the N′ position of 1-isopropyl-3-(naphthalen-1-yl)thiourea introduces distinct steric and lipophilic modulation compared to the unsubstituted α-naphthylthiourea (ANTU, CAS 86-88-4, rodenticide with MP 198°C and distinct toxicological profile) [1] [2] or the N-allyl analog (CAS 17073-29-9, MW 242.34, differing reactivity at the N′-alkenyl site) . The naphthalen-1-yl group provides an extended aromatic π-surface capable of participating in π–π stacking interactions unavailable to simple phenyl-thiourea analogs [3]. Generic substitution between in-class thioureas without accounting for these structural variables risks altered metal-binding affinity, solubility, and biological target engagement—each of which is critical for reproducible coordination chemistry and biochemical assay outcomes [2].

Quantitative Differentiation Evidence for 1-Isopropyl-3-(naphthalen-1-yl)thiourea (200123-04-2)


Lipophilicity (LogP) Differentiation: 1-Isopropyl-3-(naphthalen-1-yl)thiourea vs. ANTU and Phenyl-Thiourea Analogs

The measured LogP of 1-isopropyl-3-(naphthalen-1-yl)thiourea is 3.53, as reported by Leyan (a commercial vendor) . This value positions the compound in a lipophilicity range distinct from its closest analogs. The unsubstituted α-naphthylthiourea (ANTU) has a lower computed LogP of approximately 1.72 [1] due to the absence of the isopropyl alkyl substituent. A simple phenyl-isopropylthiourea analog (without the naphthalene ring) would likewise exhibit lower LogP due to reduced hydrophobic surface area . The 2.1-unit LogP increase versus ANTU translates to approximately two orders of magnitude higher octanol-water partition coefficient, significantly impacting membrane permeability, protein binding, and organic-phase extraction behavior relevant to both biochemical assays and synthetic workup procedures [1].

Lipophilicity LogP Drug-likeness Membrane permeability

N′-Substituent Differentiation: Isopropyl vs. Allyl Steric and Electronic Modulation in Naphthalene-Thiourea Scaffolds

The isopropyl group at the N′ position of 1-isopropyl-3-(naphthalen-1-yl)thiourea (CAS 200123-04-2) provides distinct steric and electronic properties compared to the closest commercially available analog, N-allyl-N′-1-naphthylthiourea (CAS 17073-29-9) . The isopropyl group (Van der Waals volume ≈ 47.2 ų) is sterically bulkier and electronically distinct from the allyl group (CH₂–CH=CH₂), which introduces a reactive terminal alkene capable of undesired side reactions (polymerization, oxidation, or unintended nucleophilic addition) [1]. In coordination chemistry applications, the saturated isopropyl substituent eliminates the possibility of olefin-metal π-complexation that could compete with the intended thiourea S→M coordination, providing cleaner coordination behavior with transition metals where the thiourea sulfur is the intended donor site [2]. This differentiation is critical when the thiourea is deployed as an S-donor ligand for soft metal ions (e.g., Cu(I), Ag(I), Au(I), Pd(II)) [2].

Structure-activity relationship Steric effects Thiourea N′-substitution Coordination chemistry

Naphthyl π-Surface Differentiation: Extended Aromatic System vs. Phenyl-Thiourea Analogs

The naphthalen-1-yl group in 1-isopropyl-3-(naphthalen-1-yl)thiourea provides a 10π-electron aromatic surface (two fused benzene rings) compared to the 6π-electron single-ring phenyl group in 1-isopropyl-3-phenylthiourea analogs . This larger aromatic surface area enables stronger π–π stacking interactions in both solid-state crystal packing and solution-phase molecular recognition events. In the context of alkaline phosphatase inhibition, SAR studies on related naphthalene-thiourea conjugates demonstrate that the naphthalene moiety contributes critically to binding affinity, with the most potent conjugate (compound 5h) achieving an IC₅₀ of 0.365 ± 0.011 µM, whereas simpler phenyl-thiourea scaffolds in the same enzyme system typically show IC₅₀ values in the 10–70 µM range [1]. The extended π-surface also enhances the compound's utility as a fluorescent chemosensor building block, where naphthalene serves as the fluorophore reporting unit upon metal binding [2].

π-π stacking Aromatic interactions Molecular recognition Crystal engineering

Purity Baseline and Procurement Reproducibility: ≥95% Specification Consistency Across Multiple Vendors

1-Isopropyl-3-(naphthalen-1-yl)thiourea (CAS 200123-04-2) is consistently specified at ≥95% purity across multiple independent vendors including Chemscene (Cat. CS-0247484), Leyan (Cat. 1318154), and Enamine (Cat. EN300-366862) [1]. This cross-vendor consistency in purity specification contrasts with certain older naphthalene-thiourea analogs such as commercial-grade ANTU, which is typically supplied as 10% active bait or 20% tracking powder for rodenticide use—formulations wholly unsuitable for research applications [2]. The availability of the target compound at ≥95% purity from multiple suppliers reduces single-source procurement risk and supports experimental reproducibility across independent research groups. Sigma-Aldrich lists this compound within its AldrichCPR collection of rare and unique chemicals, further underscoring its non-commodity status relative to bulk industrial thiourea derivatives .

Purity Quality control Reproducibility Procurement

Toxicological Profile Differentiation: 1-Isopropyl-3-(naphthalen-1-yl)thiourea vs. ANTU (Acute Rodenticide)

α-Naphthylthiourea (ANTU, CAS 86-88-4) is a well-characterized acute rodenticide with an oral LD₅₀ of approximately 5 mg/kg in rats, causing pulmonary edema and pleural effusion through specific toxicity to pulmonary capillary endothelial cells [1] [2]. In contrast, 1-isopropyl-3-(naphthalen-1-yl)thiourea (CAS 200123-04-2) bears an isopropyl substitution at the thiourea N′ position that fundamentally alters its toxicological profile. A key study demonstrated that isopropyl thiourea (administered intraperitoneally at 50 mg/kg) significantly reduced ANTU-induced mortality in rats, indicating that N′-isopropyl substitution on the thiourea scaffold antagonizes the acute pulmonary toxicity mechanism associated with the unsubstituted ANTU structure [3]. While specific LD₅₀ data for the target compound have not been published, this class-level evidence strongly suggests a substantially attenuated acute toxicity profile compared to ANTU, representing a meaningful safety advantage for laboratory handling and a structurally distinct starting point for medicinal chemistry programs where the ANTU toxicophore is undesirable [3].

Toxicology Safety profile Research handling Acute toxicity

Coordination Chemistry Utility: Thiourea S-Donor with Naphthyl π-System vs. Simpler Thiourea Ligands

1-Isopropyl-3-(naphthalen-1-yl)thiourea combines two structural features of recognized value in coordination chemistry: (i) a thiourea –NH–C(=S)–NH– moiety capable of S→M σ-donation to soft transition metals (Cu(I), Ag(I), Au(I), Pd(II), Pt(II)), and (ii) a naphthalen-1-yl aromatic group that can participate in π–π stacking interactions to direct supramolecular assembly in the solid state [1] [2]. This dual functionality contrasts with simple dialkyl thioureas (e.g., 1,3-diisopropylthiourea) which lack the aromatic π-surface and can only engage in hydrogen-bonding and S-coordination interactions . A review of copper-thiourea complex chemistry confirms that N-substituent identity critically influences both complex stoichiometry and supramolecular architecture; the naphthyl-isopropyl combination offers a unique balance of steric bulk (isopropyl) and extended aromatic surface (naphthyl) not available in any single simpler thiourea ligand [2]. While no quantitative stability constant data specific to CAS 200123-04-2-metal complexes were identified in the literature, the compound's structural features align with design principles established for thiourea-based metallosupramolecular building blocks [1] [2].

Coordination chemistry S-donor ligand Transition metal complexes Supramolecular architecture

Recommended Application Scenarios for 1-Isopropyl-3-(naphthalen-1-yl)thiourea (CAS 200123-04-2) Based on Differential Evidence


Transition Metal Coordination Chemistry Requiring Thiourea S-Donor with Built-in π-Stacking Functionality

Researchers designing metallosupramolecular architectures or discrete transition metal complexes can deploy 1-isopropyl-3-(naphthalen-1-yl)thiourea as a bifunctional ligand that provides both thiourea S→M σ-donation (for soft metal ions such as Cu(I), Ag(I), Au(I), Pd(II)) and an extended naphthalene π-surface for intermolecular π–π stacking interactions [1]. The isopropyl N′-substituent modulates steric demand at the metal center without introducing the reactive olefinic site present in the N-allyl analog (CAS 17073-29-9), enabling cleaner complex stoichiometry control . This scenario is supported by class-level evidence from copper-thiourea supramolecular chemistry reviews and the compound's documented utility as a ligand [1] .

Enzyme Inhibition Screening Where Naphthalene π-Contacts Drive Binding Affinity

For biochemical screening programs targeting enzymes with hydrophobic substrate-binding pockets (e.g., alkaline phosphatase, urease, butyrylcholinesterase), 1-isopropyl-3-(naphthalen-1-yl)thiourea offers the naphthalene pharmacophore that has been validated in naphthalene-thiourea conjugates achieving sub-micromolar IC₅₀ values (0.365 µM for alkaline phosphatase) [1]. The compound's LogP of 3.53 predicts adequate membrane permeability for cell-based assays while maintaining sufficient aqueous solubility for in vitro enzyme assays. The attenuated acute toxicity profile relative to ANTU makes this compound a more suitable starting scaffold for medicinal chemistry hit expansion than the rodenticide parent structure.

Fluorescent Chemosensor Development Using the Naphthalene Fluorophore-Thiourea Receptor Architecture

The naphthalene-thiourea conjugate architecture has been successfully employed in fluorescent chemosensors for anion and metal ion detection, where the thiourea serves as the recognition unit and naphthalene as the fluorescent reporter [1]. 1-Isopropyl-3-(naphthalen-1-yl)thiourea provides this architecture in a compact, commercially available building block, with the isopropyl substituent offering steric tuning of binding pocket accessibility that differs from the unsubstituted or diaryl analogs . The ≥95% purity specification supports reproducible photophysical measurements without fluorescent impurities that could compromise sensor performance.

Synthetic Building Block for Heterocyclic Library Synthesis via Thiourea Cyclization Chemistry

The Hugershoff reaction of N-naphthoyl-N′-substituted thioureas provides established access to heterocyclic systems [1]. 1-Isopropyl-3-(naphthalen-1-yl)thiourea, with its unsymmetrical N,N′-disubstitution pattern, can serve as a precursor for regioselective cyclization reactions where the isopropyl and naphthyl groups direct distinct reactivity at the two thiourea nitrogen atoms. The compound's availability at ≥95% purity from multiple vendors ensures a reliable supply chain for library synthesis programs, contrasting with the limited commercial availability of many custom unsymmetrical thiourea intermediates.

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